Dual FAAH/TRPV1 Activity Confers 10-Fold Superior Analgesic Potency Over Single-Target Comparators
In a head-to-head in vivo efficacy study, AA-5-HT demonstrated 10-fold greater potency than single-target comparators in preventing formalin-induced hyperalgesia in mice. Compounds OMDM106 (a pure FAAH inhibitor with IC₅₀ = 0.5 µM and no TRPV1 activity) and OMDM129 (a pure TRPV1 antagonist with no FAAH activity) were both 10-fold less potent than AA-5-HT in this behavioral pain model [1]. This finding directly demonstrates that the dual FAAH/TRPV1 blockade of AA-5-HT translates to quantifiable in vivo therapeutic superiority over single-target alternatives.
| Evidence Dimension | In vivo analgesic potency |
|---|---|
| Target Compound Data | AA-5-HT (1a): reference potency (baseline) |
| Comparator Or Baseline | OMDM106 (pure FAAH inhibitor, IC₅₀ = 0.5 µM, no TRPV1 activity); OMDM129 (pure TRPV1 antagonist, no FAAH activity) |
| Quantified Difference | 10-fold less potent than AA-5-HT |
| Conditions | Formalin-induced hyperalgesia model in mice |
Why This Matters
For researchers investigating pain mechanisms or screening analgesic candidates, AA-5-HT provides a dual-target reference standard that cannot be replicated by procuring separate single-target compounds or using single-target alternatives.
- [1] Ortar G, Cascio MG, De Petrocellis L, et al. New N-arachidonoylserotonin analogues with potential 'dual' mechanism of action against pain. J Med Chem. 2007;50(26):6554-6569. View Source
